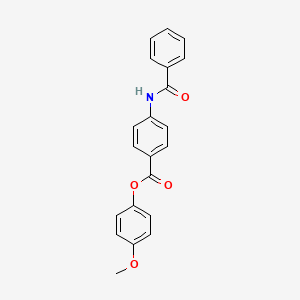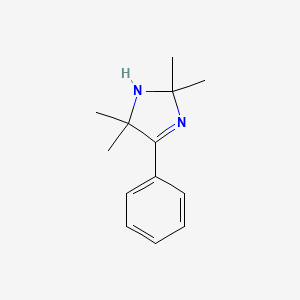![molecular formula C19H20N2O2 B14376137 N-Butyl-2-[imino(phenyl)acetyl]benzamide CAS No. 90072-49-4](/img/structure/B14376137.png)
N-Butyl-2-[imino(phenyl)acetyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Butyl-2-[imino(phenyl)acetyl]benzamide is an organic compound that belongs to the class of benzamides Benzamides are derivatives of benzoic acid and are known for their diverse applications in various fields, including medicinal chemistry and materials science
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-2-[imino(phenyl)acetyl]benzamide typically involves the reaction of benzoic acid derivatives with amines. One common method is the Schotten-Baumann reaction, where benzoic acid is first converted to its acyl chloride derivative using thionyl chloride (SOCl₂). This acyl chloride is then reacted with N-butylamine in the presence of a base like pyridine to yield the desired benzamide .
Industrial Production Methods
On an industrial scale, the production of benzamides often involves continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, can enhance the efficiency of the synthesis. For instance, the use of boric acid as a catalyst in the reaction of benzoic acid with urea has been shown to produce benzamides with good yields .
Análisis De Reacciones Químicas
Types of Reactions
N-Butyl-2-[imino(phenyl)acetyl]benzamide can undergo various chemical reactions, including:
Reduction: Reduction of the imine group can be achieved using hydrogenation with catalysts like palladium on carbon (Pd/C) to form the corresponding amine.
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃
Reduction: H₂/Pd-C
Substitution: NBS
Major Products
Oxidation: Carboxylic acids
Reduction: Amines
Substitution: Brominated benzamides
Aplicaciones Científicas De Investigación
N-Butyl-2-[imino(phenyl)acetyl]benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-Butyl-2-[imino(phenyl)acetyl]benzamide involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, potentially modulating their activity. Additionally, the benzamide moiety can engage in hydrogen bonding and π-π interactions with aromatic residues in proteins, influencing their function .
Comparación Con Compuestos Similares
Similar Compounds
Benzamide: The parent compound, simpler in structure but with similar reactivity.
N-Butylbenzamide: Lacks the imine group, resulting in different chemical properties.
N-Phenylbenzamide: Contains a phenyl group instead of the butyl group, affecting its solubility and reactivity.
Uniqueness
N-Butyl-2-[imino(phenyl)acetyl]benzamide is unique due to the presence of both the butyl and imine groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
90072-49-4 |
|---|---|
Fórmula molecular |
C19H20N2O2 |
Peso molecular |
308.4 g/mol |
Nombre IUPAC |
N-butyl-2-(2-imino-2-phenylacetyl)benzamide |
InChI |
InChI=1S/C19H20N2O2/c1-2-3-13-21-19(23)16-12-8-7-11-15(16)18(22)17(20)14-9-5-4-6-10-14/h4-12,20H,2-3,13H2,1H3,(H,21,23) |
Clave InChI |
YZYQSRNJLSEYJF-UHFFFAOYSA-N |
SMILES canónico |
CCCCNC(=O)C1=CC=CC=C1C(=O)C(=N)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Fluorobicyclo[3.2.2]non-6-ene](/img/structure/B14376054.png)
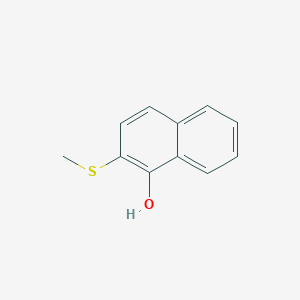

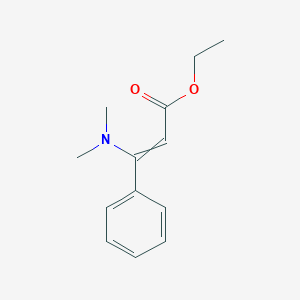
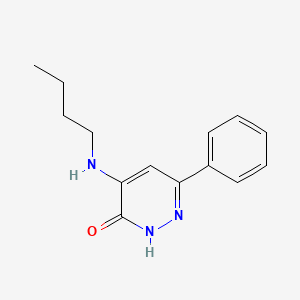
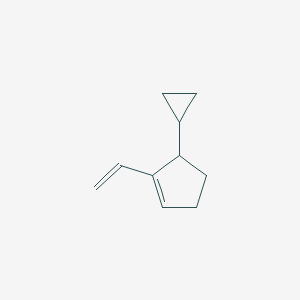



![5-[(5-Chloro-1,3-benzothiazol-2-YL)sulfanyl]pentanoyl chloride](/img/structure/B14376128.png)
